6-Chloroisothiazolo[4,5-c]pyridine
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Overview
Description
6-Chloroisothiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining a pyridine ring with an isothiazole ring
Preparation Methods
The synthesis of 6-Chloroisothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One efficient synthetic route involves the use of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines as key intermediates . These intermediates can be regioselectively functionalized with various substituents to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chloroisothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the isothiazole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloroisothiazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes and receptors, including cyclin G-associated kinase (GAK) and c-KIT
Antimicrobial Agents: Derivatives of this compound have shown antimicrobial activity, making them candidates for developing new antibiotics.
Anticancer Research: Some derivatives have been evaluated for their anticancer properties, showing activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 6-Chloroisothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a GAK inhibitor, it interferes with clathrin-mediated endocytosis by inhibiting the phosphorylation of adaptor protein complexes . In anticancer research, it may inhibit kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-Chloroisothiazolo[4,5-c]pyridine can be compared with other similar compounds such as:
Isothiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[5,4-b]pyridine Derivatives: These compounds have shown potential as kinase inhibitors and possess similar biological activities
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C6H3ClN2S |
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Molecular Weight |
170.62 g/mol |
IUPAC Name |
6-chloro-[1,2]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H |
InChI Key |
PZUCSBAISKJRCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=NS2 |
Origin of Product |
United States |
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